molecular formula C5H9NO2 B169186 Acetamide, N-[(2S)-oxiranylmethyl]- CAS No. 183805-10-9

Acetamide, N-[(2S)-oxiranylmethyl]-

Cat. No. B169186
M. Wt: 115.13 g/mol
InChI Key: HBTVZPMDLRPWKZ-YFKPBYRVSA-N
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Description

“Acetamide, N-[(2S)-oxiranylmethyl]-” is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a mono-isotopic mass of 115.063332 Da .


Synthesis Analysis

A series of new acetamide derivatives have been synthesized under microwave irradiation and assessed in vitro for their antibacterial activity . There are many reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . A highly effective approach for forming C–C and C–N bonds via co-electroreduction of CO2 and N2 has been presented, illuminating the reaction mechanism underlying acetamide synthesis from these two gases on single-atom alloy catalysts .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-[(2S)-oxiranylmethyl]-” has been determined using techniques such as FT-IR and 1H-NMR . The structure of acetamide has been studied extensively, and it has been found to be planar .


Chemical Reactions Analysis

The reaction entails CO2 reduction to CO, C–C coupling leading to the formation of a ketene intermediate *CCO, N2 reduction, and C–N coupling between NH3 and *CCO culminating in the production of acetamide .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 294.0±13.0 °C at 760 mmHg, and a flash point of 131.6±19.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Biological and Environmental Impacts

  • A comprehensive review of acetamide, formamide, and their mono and dimethyl derivatives by Kennedy (2001) updated the toxicological profile of these chemicals, highlighting their commercial importance and the biological consequences of exposure. This review emphasized the need for updated information due to the continued commercial use of these compounds and their environmental and biological impacts (Kennedy, 2001).

Pharmacological Synthesis and Activities

  • Research by Al-Ostoot et al. (2021) on phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, discussed their chemical diversity and pharmacological significance. This literature survey provided insights into designing new derivatives with enhanced safety and efficacy for improving life quality (Al-Ostoot et al., 2021).

Environmental Protection and Adsorption

  • A review focused on the adsorptive elimination of acetaminophen (a related compound) from water highlighted the importance of environmental protection and presented recent progress on acetaminophen adsorption. This review identified ZnAl/biochar as a highly effective adsorbent for removing acetaminophen from water, emphasizing the role of π-π interactions, hydrogen bonds, and electrostatic interaction in the adsorption process (Igwegbe et al., 2021).

Safety And Hazards

Acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation .

Future Directions

Several acetamide derivatives have been reported to act as antimicrobial agents, showing high effectiveness against Gram-positive and Gram-negative species . The use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds has been reported . These findings suggest potential future directions in the development of new antimicrobial agents and the synthesis of complex heterocyclic compounds.

properties

IUPAC Name

N-[[(2S)-oxiran-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVZPMDLRPWKZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453297
Record name N-[(2S)oxiranylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S)oxiranylmethyl]acetamide

CAS RN

183805-10-9
Record name N-[(2S)oxiranylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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